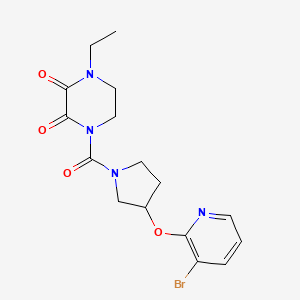

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-bromopyridinyloxy group, a carbonyl linker, and a 4-ethylpiperazine-2,3-dione moiety.

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O4/c1-2-19-8-9-21(15(23)14(19)22)16(24)20-7-5-11(10-20)25-13-12(17)4-3-6-18-13/h3-4,6,11H,2,5,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKWTCJJVPOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione typically involves multiple steps:

Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine.

Coupling with Pyrrolidine: The bromopyridine intermediate is then reacted with pyrrolidine under basic conditions to form the 3-((3-bromopyridin-2-yl)oxy)pyrrolidine intermediate.

Formation of the Piperazine Dione: The final step involves the reaction of the pyrrolidine intermediate with 4-ethylpiperazine-2,3-dione under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperazine and pyrrolidine rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione (CAS 2034617-18-8)

- Structural Difference : Replaces the 3-bromopyridin-2-yl group with a 2,6-dimethylpyrimidin-4-yl group.

- Impact :

- Molecular Weight : Higher (375.4 vs. ~361 for the target compound) due to the pyrimidine ring.

- Electronic Effects : Pyrimidine’s electron-deficient nature may alter binding affinity compared to bromopyridine’s halogen bonding.

- Biological Implications : Reduced halogen interactions but increased hydrogen bonding via pyrimidine nitrogen atoms .

1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

- Structural Difference : Substitutes bromine with a trifluoromethyl (CF₃) group on the pyridine ring.

- Electron Effects: Strong electron-withdrawing CF₃ may stabilize charge interactions in receptor binding .

Modifications in the Piperazine/Pyrrolidine Core

Diketopiperazine Derivatives (e.g., 1754-56, 1754-26)

- Structural Difference : Replace the ethyl group with bulkier substituents (e.g., S-butyl, S-isopropyl) on the piperazine ring.

- Impact :

Benzo[b][1,4]oxazin-3-one Derivatives (Compounds 28, 29a)

- Structural Difference: Replace the pyrrolidine-carbonyl linker with a benzooxazinone-propanoyl group.

- Pharmacokinetics: Enhanced metabolic stability due to aromatic rings .

Heterocyclic Substitutions

Thiophene-Containing Analogs (Compound 20, )

Research Findings and Implications

- Halogen vs. Hydrogen Bonding : Bromine in the target compound provides distinct halogen bonding, while pyrimidine analogs rely on hydrogen bonds. This affects target engagement in enzymes like kinases .

- Steric Effects : Ethyl groups on piperazine balance activity and selectivity, whereas bulkier groups (e.g., S-benzyl) reduce FPR2 affinity .

- Synthetic Challenges : Bromopyridine introduction may require palladium-catalyzed cross-coupling, impacting yield compared to CF₃ or thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.